![molecular formula C14H19NO B3367345 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL CAS No. 174201-00-4](/img/structure/B3367345.png)
2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL
Overview
Description
2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL is a chemical compound with the molecular formula C14H19NO . It has a molecular weight of 217.31 g/mol. This compound has attracted significant interest from researchers in recent years.
Molecular Structure Analysis
The InChI code for 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL is1S/C14H19NO/c16-14-7-6-12-9-15 (10-13 (12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL is a colorless liquid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Scientific Research Applications
Novel Synthetic Approaches and Heterocyclic Systems
- Research has explored the synthesis and reactions of cyclohepta[b]pyrroles, leading to the development of novel heterocyclic systems such as cyclohepta[1′,2′: 4,5]pyrrolo[1,2-a]benzimidazoles and benzodiazepines, showcasing the versatility of pyrrole derivatives in synthesizing complex heterocyclic structures (Abe, Ishikawa, Hayashi, & Miura, 1990).
- Facile [2+2] cycloaddition reactions have been utilized to synthesize pyrrolyl- and indolylbicyclooctadienes, demonstrating the potential of pyrrole derivatives as precursors for advanced materials and pharmaceutical candidates (Trofimov, Sobenina, Stepanova, Ushakov, Sinegovskaya, Vakul’skaya, & Mikhaleva, 2010).
Contributions to Biochemistry and Pharmacology
- Pyrrolo[3,4-d][1,2]diazepines, analogs to benzodiazepines, have been synthesized, highlighting the continuous interest in pyrrole derivatives for medicinal compound design, with a focus on methods broadening the range of lead compounds (Kharaneko & Bogza, 2013).
- The synthesis of pyrrolo[1,4]benzodiazepines, known for their broad range of biological activities, continues to be a significant area of study, reflecting the importance of pyrrole derivatives in drug discovery and development (Varvounis, 2016).
Advanced Materials and Optical Electronics
- A study on hexahydro-2H-thieno[2,3-c]pyrrole derivatives as polar scaffolds for drug discovery emphasizes their potential in generating libraries of 3D-shaped molecules, indicating the role of pyrrole-based compounds in the search for new pharmaceuticals (Yarmolchuk, Mukan, Grygorenko, Tolmachev, Shishkina, Shishkin, & Komarov, 2011).
- Pyrroloimidazoindoles and cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles have been synthesized, showing promise as TADF emitters in OLEDs, underscoring the applicability of pyrrole derivatives in optoelectronics and materials science (Oparina, Kolyvanov, Ushakov, Nikitina, Petrova, Sobenina, Petrushenko, & Trofimov, 2023).
properties
IUPAC Name |
2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQHJPYWCKXTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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